molecular formula C7H16N4O2 B1215300 delta-N-Methylarginine CAS No. 77044-73-6

delta-N-Methylarginine

Cat. No.: B1215300
CAS No.: 77044-73-6
M. Wt: 188.23 g/mol
InChI Key: XKCWNEVAXQCMGP-YFKPBYRVSA-N
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Description

Delta-N-Methylarginine is a methylated derivative of the amino acid arginine. It is primarily known for its role as an inhibitor of nitric oxide synthase, an enzyme responsible for the production of nitric oxide. This compound is used extensively as a biochemical tool to study the physiological roles of nitric oxide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Delta-N-Methylarginine is synthesized through the methylation of arginine residues. The methylation process is catalyzed by the protein arginine N-methyltransferase family of enzymes. These enzymes utilize S-adenosyl-L-methionine as a methyl donor to transfer methyl groups to the guanidino nitrogen atoms of arginine residues .

Industrial Production Methods: The reaction conditions typically include the presence of S-adenosyl-L-methionine and appropriate buffers to maintain the enzyme activity .

Chemical Reactions Analysis

Types of Reactions: Delta-N-Methylarginine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce different substituted arginine compounds .

Scientific Research Applications

Delta-N-Methylarginine has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool to study the methylation of arginine residues and the effects of methylation on protein function.

    Biology: The compound is employed to investigate the role of nitric oxide in various biological processes, including cell signaling and immune response.

    Medicine: this compound is used in medical research to explore its potential therapeutic applications, particularly in conditions where nitric oxide production is dysregulated.

    Industry: The compound is utilized in the development of biochemical assays and as a reference standard in analytical chemistry.

Mechanism of Action

Delta-N-Methylarginine exerts its effects by inhibiting nitric oxide synthase, thereby reducing the production of nitric oxide. This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the conversion of arginine to nitric oxide. The molecular targets involved include the various isoforms of nitric oxide synthase, such as endothelial nitric oxide synthase, inducible nitric oxide synthase, and neuronal nitric oxide synthase .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-amino-5-[carbamimidoyl(methyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2/c1-11(7(9)10)4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H3,9,10)(H,12,13)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCWNEVAXQCMGP-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(C(=O)O)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCC[C@@H](C(=O)O)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70227848
Record name delta-N-Methylarginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77044-73-6
Record name N5-(Aminoiminomethyl)-N5-methyl-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77044-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name delta-N-Methylarginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077044736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name delta-N-Methylarginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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